molecular formula C11H14FNO3S B2619411 7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride CAS No. 2411277-89-7

7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride

Cat. No. B2619411
CAS RN: 2411277-89-7
M. Wt: 259.3
InChI Key: PGLRRQJCINBNFR-UHFFFAOYSA-N
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Description

7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride (EISF) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. EISF is a potent inhibitor of serine proteases, which play a crucial role in many biological processes, including blood clotting, inflammation, and cancer progression.

Scientific Research Applications

7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been shown to have potent inhibitory activity against serine proteases, which are involved in many diseases, including cancer, inflammation, and thrombosis. 7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has also been studied for its potential use as a diagnostic tool for detecting serine protease activity in biological samples. In biochemistry, 7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been used to study the structure and function of serine proteases and their inhibitors. In pharmacology, 7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been studied for its potential use as a drug candidate for the treatment of various diseases.

Mechanism of Action

7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride exerts its inhibitory activity on serine proteases by irreversibly binding to the active site of the enzyme through covalent bonding with the serine residue. This results in the inhibition of the enzyme's activity and prevents the enzyme from carrying out its biological function.
Biochemical and Physiological Effects:
7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been shown to have potent inhibitory activity against various serine proteases, including trypsin, chymotrypsin, and thrombin. This inhibition has been shown to have significant effects on biological processes, including blood clotting, inflammation, and cancer progression. 7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has also been shown to have potential applications in the diagnosis of diseases that involve abnormal serine protease activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride in lab experiments is its potent inhibitory activity against serine proteases, which makes it an ideal tool for studying the structure and function of these enzymes. However, 7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has some limitations, including its irreversibility, which makes it difficult to study the kinetics of enzyme inhibition. Additionally, 7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride may have off-target effects on other proteins, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride. One possible direction is the development of more potent and selective inhibitors of serine proteases based on the structure of 7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride. Another direction is the study of the physiological and pathological roles of serine proteases and their inhibitors in various diseases, including cancer, inflammation, and thrombosis. Additionally, the development of diagnostic tools based on the inhibition of serine proteases by 7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride may have potential applications in clinical settings. Overall, the study of 7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride and its potential applications in various fields of scientific research is an exciting area of research with significant potential for future discoveries.

Synthesis Methods

7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride can be synthesized using a multi-step synthetic route that involves the reaction of 2-chloro-3,4-dihydroisoquinoline with ethyl p-toluenesulfinate, followed by the reaction with potassium fluoride and trifluoroacetic anhydride. The final product is obtained after purification using column chromatography.

properties

IUPAC Name

7-ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3S/c1-2-16-11-4-3-9-5-6-13(17(12,14)15)8-10(9)7-11/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLRRQJCINBNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(CCN(C2)S(=O)(=O)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride

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